2-Chloro-1-(pyridin-3-yl)ethanone
Overview
Description
2-Chloro-1-(pyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon of the ethanone chain, and the pyridin-3-yl group is attached to the second carbon. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, which in turn affects metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution affects its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone typically involves the chlorination of 1-(pyridin-3-yl)ethanone. One common method is the reaction of 1-(pyridin-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H7NO+SOCl2→C7H6ClNO+SO2+HCl
This method ensures the selective chlorination at the alpha position of the ethanone group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(pyridin-3-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-(2-Chloro-pyridin-3-yl)ethanone
- 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 2-Chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
Comparison: 2-Chloro-1-(pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other chlorinated ethanones, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry. Its pyridinyl group also provides additional sites for functionalization, enhancing its utility in the synthesis of complex molecules.
Properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOFYCMAWQUUEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328996 | |
Record name | 3-chloroacetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55484-11-2 | |
Record name | 3-chloroacetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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